molecular formula C19H20N4O3 B2824975 N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-15-8

N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2824975
CAS No.: 871323-15-8
M. Wt: 352.394
InChI Key: NHBBYJABLCRARO-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical compound provided for scientific research and development. This 1,2,3-triazole-4-carboxamide derivative is part of a class of compounds investigated for their potential as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism and elimination . The structural motif of the 1,2,3-triazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, allowing for specific interactions with biological targets . Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for developing more complex molecules. Its defined structure enables precise investigation into biochemical pathways and target engagement. This product is intended for research purposes exclusively in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-26-15-11-9-14(10-12-15)20-19(24)18-13(2)23(22-21-18)16-7-5-6-8-17(16)25-3/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBBYJABLCRARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 4-ethoxyphenyl azide and 2-methoxyphenyl acetylene.

    Substitution Reactions: The triazole ring is then functionalized with a carboxamide group. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Final Assembly: The final step involves the coupling of the triazole derivative with 4-ethoxyaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes diverse chemical transformations due to its functional groups:

Reaction Type Mechanism Reagents/Conditions Key Products
Hydrolysis Cleavage of the carboxamide groupAcidic/basic conditions (e.g., HCl, NaOH)Carboxylic acid or amine derivatives
Nucleophilic Substitution Replacement of methoxy/ethoxy groupsThiols, amines, or alkoxides (e.g., NH3, NaSH)Substituted phenyl derivatives
Alkylation/Acylation Functionalization of the triazole ringElectrophiles (e.g., alkyl halides, acyl chlorides)Alkylated/acylated triazole derivatives
Oxidation Modification of ethoxy/methoxy groupsOxidizing agents (e.g., KMnO4, H2O2)Ketones, carboxylic acids

Example Reaction Conditions:

  • Amidation : Reaction of triazole carboxylic acid with 4-ethoxyphenylamine in the presence of DCC and 4-dimethylaminopyridine (DMAP).

  • Substitution : Replacement of methoxy groups with thiols using NaSH in polar aprotic solvents.

Enzyme Inhibition and Biological Activity

Triazole carboxamides are explored as enzyme inhibitors, leveraging their ability to interact with active sites via hydrogen bonding and hydrophobic interactions:

Enzyme Target Activity Key Findings
Acetylcholinesterase (AChE) InhibitionSubstituents like methyl and methoxy groups enhance binding affinity .
α-Glucosidase InhibitionIC50 values as low as 0.017–0.038 μM reported for analogs with phenyl/methyl substituents .
Pregnane X Receptor (PXR) Antagonist/Inverse AgonistStructural analogs exhibit low nanomolar IC50 values, modulating gene expression .

Mechanistic Insights

  • Target Binding : The carboxamide group enhances solubility and facilitates hydrogen bonding with enzyme residues (e.g., serine in AChE active site) .

  • Structure-Activity Relationships (SAR) :

    • Methoxy/Ethoxy Groups : Improve lipophilicity, enhancing membrane permeability and enzyme binding.

    • Triazole Ring : Provides rigidity and preorganizes the molecule for target interaction.

  • Thermodynamic Stability : The triazole ring’s aromaticity and electron-withdrawing effects stabilize intermediates during reactions.

Comparison with Analogous Compounds

Compound Key Features Activity
N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Methoxy substituent instead of ethoxyReduced lipophilicity, altered enzyme inhibition.
1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide Fluorine substituentIncreased stability and binding affinity due to electronegativity.
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Ortho-methoxy substitutionAltered electronic environment, affecting reactivity.

Spectroscopic Characterization

  • NMR : Confirms aromatic protons and carboxamide NH groups.

  • Mass Spectrometry : Validates molecular weight (e.g., ~344 g/mol for analogs).

  • X-ray Crystallography : Reveals hydrogen bonding networks and molecular packing .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases due to its possible interaction with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which may facilitate binding to biological macromolecules. The ethoxy and methoxy groups could enhance its lipophilicity, improving cell membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound A : N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives
  • Core Structure : Same 1,2,3-triazole-4-carboxamide backbone.
  • Key Differences :
    • Triazole Substituent : 4-Methylphenyl instead of 2-methoxyphenyl.
    • Amide Substituent : Varied amines (e.g., alkyl, aryl) instead of 4-ethoxyphenyl.
Compound B : N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Core Structure : Identical triazole-carboxamide framework.
  • Key Differences :
    • Triazole Substituent : 4-Isopropylphenyl instead of 2-methoxyphenyl.
    • Amide Substituent : 2-Ethoxyphenyl instead of 4-ethoxyphenyl.
  • Impact : The isopropyl group enhances steric bulk, while the ethoxy group’s position (2- vs. 4-) alters electronic effects and hydrogen-bonding capacity.

Variations in the Amide Group

Compound C : (S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
  • Core Structure : Similar triazole-carboxamide scaffold.
  • Key Differences :
    • Triazole Substituent : 4-Chlorophenyl instead of 2-methoxyphenyl.
    • Amide Substituent : Hydroxypropan-2-yl group instead of 4-ethoxyphenyl.
Compound D : N-(3-Fluoro-4-((2-(pyrrolidine-1-carbonyl)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (B20)
  • Core Structure : Triazole-carboxamide with additional pyridine-pyrrolidine moiety.
  • Key Differences :
    • Triazole Substituent : 4-Fluorophenyl instead of 2-methoxyphenyl.
    • Amide Substituent : Fluorophenyl-pyridine hybrid instead of 4-ethoxyphenyl.
  • Impact : The fluorophenyl group increases metabolic stability, while the pyridine-pyrrolidine moiety introduces steric and electronic complexity.

Structural and Electronic Effects

Compound Triazole Substituent Amide Substituent Key Properties
Target 2-Methoxyphenyl 4-Ethoxyphenyl Balanced lipophilicity; moderate electron-donating effects
A 4-Methylphenyl Varied amines Increased hydrophobicity; variable bioactivity
B 4-Isopropylphenyl 2-Ethoxyphenyl Steric bulk; altered H-bonding
C 4-Chlorophenyl Hydroxypropan-2-yl Electron-withdrawing; enhanced polarity
D 4-Fluorophenyl Fluorophenyl-pyridine Metabolic stability; complex interactions

Biological Activity

N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound has the molecular formula C24H25N5O4C_{24}H_{25}N_{5}O_{4} and a molecular weight of 447.5 g/mol. The synthesis typically involves multi-step processes, including:

  • Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
  • Substitution Reactions : Ethoxyphenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions in the presence of bases like potassium carbonate in solvents such as dimethylformamide (DMF) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has demonstrated:

  • Cytotoxicity : It exhibits significant cytotoxic effects against various cancer cell lines. For instance, related triazole compounds have shown IC50 values in the nanomolar range against leukemia and solid tumor cell lines .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial dysfunction. Studies indicate that it can lead to morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing .

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative has been evaluated for antimicrobial activity:

  • Broad-Spectrum Efficacy : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

  • Antiproliferative Activity : In a study evaluating various 1H-1,2,3-triazole derivatives, compounds similar to this compound exhibited remarkable antiproliferative activity against leukemia cell lines with GI50 values comparable to established chemotherapeutics like doxorubicin .
  • Toxicity Studies : Toxicity assessments have indicated that certain derivatives possess favorable safety profiles in non-cancerous cell lines (e.g., HEK293), making them promising candidates for further development .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity; induces apoptosis
AntimicrobialEffective against various bacterial strains
ToxicityFavorable safety profile in non-cancerous cells

Q & A

Advanced Research Question

  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (e.g., HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity) .
  • ADMET Prediction : SwissADME estimates pharmacokinetic profiles (e.g., BBB permeability: low; CYP450 inhibition: moderate) .
  • MD Simulations : GROMACS models stability in biological membranes over 100 ns trajectories .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies (e.g., variable IC50_{50}) arise from:

  • Assay Conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Cell Line Heterogeneity : Genetic variations in MCF-7 (e.g., ER+ vs. ER− subtypes) affect response .
  • Mitigation Strategies : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent replicates .

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